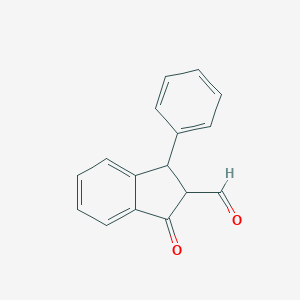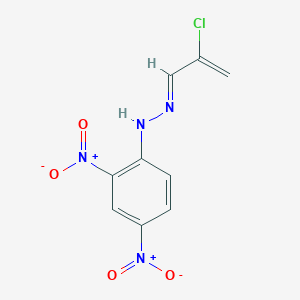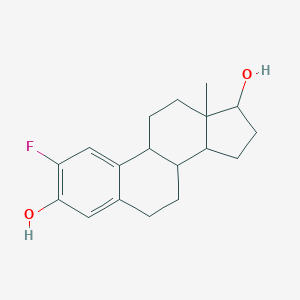
2-Fluoroestra-1(10),2,4-triene-3,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroestra-1(10),2,4-triene-3,17-diol, commonly known as F-2, is a synthetic compound that belongs to the family of estrogens. It is a potent estrogen receptor antagonist that has been studied for its potential use in breast cancer treatment. F-2 has also been found to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
F-2 works by binding to the estrogen receptor and preventing estrogen from binding. This blocks the effects of estrogen on breast cancer cells, which can slow down or stop the growth of the cancer. F-2 has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
F-2 has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells in vitro and in animal models. F-2 has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines. F-2 has been shown to have a half-life of approximately 5 hours in rats, which suggests that it may have a relatively short duration of action in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of F-2 is that it is a potent estrogen receptor antagonist, which means that it can block the effects of estrogen on breast cancer cells. This makes it a potentially useful drug for breast cancer treatment. F-2 has also been found to have anti-inflammatory properties, which may make it useful for treating inflammatory diseases such as rheumatoid arthritis. One of the limitations of F-2 is that it has a relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several potential future directions for research on F-2. One area of interest is the development of more potent and selective estrogen receptor antagonists. Another area of interest is the investigation of the anti-inflammatory properties of F-2 and its potential use in treating inflammatory diseases. Further research is also needed to determine the optimal dosage and administration of F-2 for breast cancer treatment and other potential therapeutic applications.
Synthesis Methods
The synthesis of F-2 involves several steps, including the conversion of estrone to 2-fluoroestrone, followed by the reduction of the double bond at position 4 and the introduction of a hydroxyl group at position 3. The final step involves the removal of the protecting group to yield F-2.
Scientific Research Applications
F-2 has been extensively studied for its potential use in breast cancer treatment. It has been found to be a potent estrogen receptor antagonist, which means that it can block the effects of estrogen on breast cancer cells. This is important because estrogen is known to promote the growth and proliferation of breast cancer cells. F-2 has also been found to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
properties
CAS RN |
16205-32-6 |
|---|---|
Molecular Formula |
C22H14Br2N4O14S4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23FO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3 |
InChI Key |
HDPXSAXRLVDBIR-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)F)O |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)F)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)F)O |
synonyms |
2-fluoroestradiol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



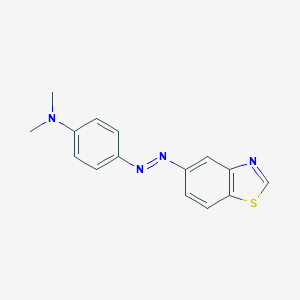

![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)




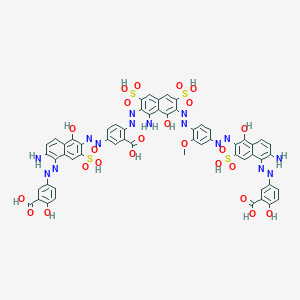
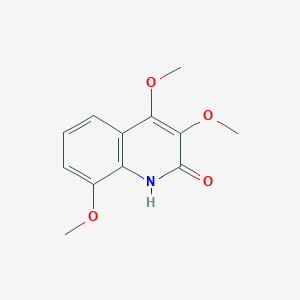
![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)
